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Compound of Interest

Compound Name: T4 DNA ligase

Cat. No.: B12436835 Get Quote

Technical Support Center: T4 DNA Ligase
This guide provides detailed information on the heat inactivation of T4 DNA Ligase, including

troubleshooting advice and experimental protocols for researchers, scientists, and drug

development professionals.

T4 DNA Ligase Heat Inactivation Parameters
The temperature and time required for heat inactivation of T4 DNA Ligase can vary slightly

among different suppliers. The following table summarizes the recommended conditions from

several common manufacturers.
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Manufacturer/Sour
ce

Temperature Time Reference(s)

Sigma-Aldrich 65°C 10 minutes [1]

Thermo Fisher

Scientific
65°C or 70°C 10 or 5 min [2]

New England Biolabs

(NEB)
65°C 10 minutes [3]

GenScript 65°C 10 minutes [4]

Promega 70°C 10 minutes [5]

GoldBio 70°C 15 minutes [6]

Multiple Sources 70°C 10 minutes [7][8]

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Q1: Why is it necessary to heat inactivate T4 DNA Ligase?

Heat inactivation terminates the ligation reaction.[9] This step is particularly important for

downstream applications where the continued activity of the ligase could interfere, such as:

Electroporation: The presence of active ligase bound to DNA can significantly decrease

transformation efficiency.[2][9][10]

Post-ligation Restriction Digest: If you plan to digest the ligation product, inactivating the

ligase is necessary to ensure the restriction enzyme functions correctly.[2][8]

Agarose Gel Analysis: Active ligase bound to DNA may cause a band shift in agarose gels.

[2]

For standard heat-shock transformation of chemically competent cells, inactivation is often not

essential but is considered good practice.[9][10]
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Q2: Are there situations where I should NOT heat inactivate the ligase?

Yes. You should avoid heat inactivation if your ligation buffer contains Polyethylene Glycol

(PEG).[3][11] Heating a reaction mixture with PEG can inhibit subsequent bacterial

transformation.[3] In such cases, if enzyme removal is necessary (e.g., for electroporation), it is

recommended to purify the DNA using a spin column or chloroform extraction.[2][4]

Q3: My transformation failed after heat-inactivating the ligation reaction. What could be the

cause?

Several factors could lead to transformation failure post-inactivation:

Presence of PEG: Your ligation buffer may have contained PEG, which inhibits

transformation when heated.[3][11]

Inefficient Ligation: The initial ligation may have been unsuccessful. Common causes include

degraded ATP in the buffer (due to multiple freeze-thaw cycles), poor quality of vector or

insert DNA, or an incorrect molar ratio of vector to insert.[12]

Excess Ligation Mixture: Using too much of the ligation reaction volume (typically >10%)

relative to the volume of competent cells can decrease transformation efficiency.[4][13] It is

recommended to use ≤ 5 µL of the ligation mix for transformation.[12]

Q4: Can I use the ligation mixture directly for transforming chemically competent cells after

heat inactivation?

Yes. After heat inactivation and cooling the reaction on ice, you can typically add 1-5 µL of the

mixture directly to 50-100 µL of chemically competent cells for heat-shock transformation.[2][4]

[6]

Q5: For which transformation method is heat inactivation most critical?

Heat inactivation is most critical before electroporation.[9][10] For this method, it is often

recommended to purify the DNA by spin column or precipitation even after heat inactivation to

remove salts from the ligation buffer that can cause arcing in the electroporator.[4]
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Experimental Protocol: DNA Ligation with Heat
Inactivation
This protocol provides a general methodology for the ligation of a DNA insert into a plasmid

vector with cohesive (sticky) ends, followed by heat inactivation.

1. Reaction Setup:

On ice, combine the following components in a sterile microcentrifuge tube:

Linearized Vector DNA: 50-100 ng

Insert DNA: Use a 3:1 molar ratio of insert to vector

10X T4 DNA Ligase Buffer: 2 µL

T4 DNA Ligase: 1 µL (e.g., 400 U/µL)

Nuclease-free Water: Adjust to a final volume of 20 µL

Note: Thaw and mix the 10X buffer thoroughly before use, as ATP can precipitate during

freezing.[14]

2. Incubation:

Gently mix the reaction by pipetting or flicking the tube, then briefly centrifuge to collect the

contents at the bottom.

For cohesive ends, incubate the reaction at room temperature (~22-25°C) for 10-60 minutes

or at 16°C overnight.[2][6][13]

3. Heat Inactivation:

Transfer the reaction tube to a heat block or thermocycler.

Incubate at 65°C for 10 minutes. (Alternatively, 70°C for 5-10 minutes can be used

depending on the manufacturer's recommendation).[1][2][7]
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Immediately after heating, place the tube on ice to cool.

4. Preparation for Transformation:

The ligation product is now ready for transformation.

For chemical transformation, use 2-5 µL of the heat-inactivated ligation mixture to transform

50-100 µL of competent cells.[6]

For electroporation, it is advisable to first purify the DNA from the ligation mixture to remove

salts before proceeding.

Experimental Workflow
The following diagram illustrates the key steps in a typical DNA ligation experiment that

includes heat inactivation.

Prepare Ligation Mix
(Vector, Insert, Buffer, Ligase)

Incubate
(e.g., 22°C for 1 hr or 16°C overnight)

 Step 1 Heat Inactivate Ligase
(65°C for 10 min)

 Step 2 Proceed to Transformation
(Chemical or Electroporation)

 Step 3 

Click to download full resolution via product page

Caption: A workflow diagram of a DNA ligation experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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